2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-PHENYL-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including a chlorofluorobenzyl moiety, a sulfanyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-PHENYL-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE typically involves multiple steps, starting from commercially available precursors. One common approach involves the alkylation of a suitable sulfanyl precursor with 2-chloro-6-fluorobenzyl chloride under basic conditions. This is followed by cyclization and further functionalization to introduce the cyanide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-PHENYL-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyanide group can be reduced to an amine.
Substitution: The chlorofluorobenzyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-PHENYL-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-PHENYL-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzyl bromide
- 4-Phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Uniqueness
2-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-4-PHENYL-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H16ClFN2S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H16ClFN2S/c23-18-9-5-10-19(24)17(18)13-27-22-16(12-25)21(14-6-2-1-3-7-14)15-8-4-11-20(15)26-22/h1-3,5-7,9-10H,4,8,11,13H2 |
InChI Key |
OYGPFLCNDRURQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3=CC=CC=C3)C#N)SCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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